2(1H)-Pyridinone, 3-hydroxy-1-propyl-

Catalog No.
S15962556
CAS No.
90037-20-0
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2(1H)-Pyridinone, 3-hydroxy-1-propyl-

CAS Number

90037-20-0

Product Name

2(1H)-Pyridinone, 3-hydroxy-1-propyl-

IUPAC Name

3-hydroxy-1-propylpyridin-2-one

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c1-2-5-9-6-3-4-7(10)8(9)11/h3-4,6,10H,2,5H2,1H3

InChI Key

OFBLMNWGGOQOND-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC=C(C1=O)O

2(1H)-Pyridinone, 3-hydroxy-1-propyl- is a chemical compound characterized by its pyridinone structure, specifically featuring a hydroxyl group at the 3-position and a propyl group at the 1-position. Its molecular formula is C8H11NOC_8H_{11}NO with a molecular weight of approximately 153.18 g/mol. This compound is recognized for its potential applications in various fields, particularly in medicinal chemistry due to its chelating properties and biological activities.

, primarily due to its hydroxyl and carbonyl functional groups. It can act as a ligand, forming complexes with metal ions such as iron and other transition metals. The presence of the hydroxyl group allows it to engage in hydrogen bonding, enhancing its solubility and reactivity in various solvents.

A notable reaction involves the formation of metal complexes, where 2(1H)-pyridinone, 3-hydroxy-1-propyl- can coordinate with metal ions like Fe3+^{3+} or Gd3+^{3+}, resulting in stable chelate complexes. These interactions are significant in applications such as metal ion sequestration and drug formulation.

The synthesis of 2(1H)-pyridinone, 3-hydroxy-1-propyl- can be achieved through various methods:

  • Direct Alkylation: A common approach involves the alkylation of 3-hydroxy-2(1H)-pyridinone with propyl halides (e.g., propyl iodide) under basic conditions.
  • Cyclization Reactions: Starting from appropriate precursors such as substituted anilines or aldehydes can lead to the formation of the pyridinone structure through cyclization reactions followed by hydroxylation.
  • Metal-Catalyzed Reactions: Utilizing transition metal catalysts can enhance yields and selectivity during synthesis.

These methods highlight the versatility of synthetic pathways available for producing this compound.

2(1H)-Pyridinone, 3-hydroxy-1-propyl- has several applications:

  • Chelating Agent: It is used in formulations aimed at removing excess metal ions from biological systems.
  • Pharmaceuticals: Its potential therapeutic properties make it a candidate for drug development targeting metal-related diseases.
  • Agricultural Chemicals: The compound may find use in agrochemicals for its antifungal properties.

Interaction studies involving 2(1H)-pyridinone, 3-hydroxy-1-propyl- primarily focus on its chelation capabilities with various metal ions. These studies reveal that the compound forms stable complexes with divalent and trivalent metals, which is crucial for applications in treating metal toxicity or enhancing drug efficacy through improved bioavailability.

Additionally, research on similar compounds has shown varying degrees of interaction strength with different metals, indicating that structural modifications can significantly influence their chelating efficiency.

Several compounds share structural similarities with 2(1H)-pyridinone, 3-hydroxy-1-propyl-. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3-Hydroxy-2(1H)-pyridinoneHydroxyl group at position 3Known for strong iron chelation
4-Hydroxy-2(1H)-pyridinoneHydroxyl group at position 4Exhibits different binding affinities
2-Hydroxy-5-methylpyridineMethyl substitution on the pyridine ringShows enhanced antimicrobial activity
Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one)Dimethyl substitution on the nitrogen atomClinically used as an iron chelator

The uniqueness of 2(1H)-pyridinone, 3-hydroxy-1-propyl- lies in its specific propyl substitution which may enhance its solubility and interaction profile compared to other pyridinones. This structural feature could be pivotal for targeted therapeutic applications while maintaining favorable biological activity.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

153.078978594 g/mol

Monoisotopic Mass

153.078978594 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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